N-Cbz-4,4'-bipiperidine

Description

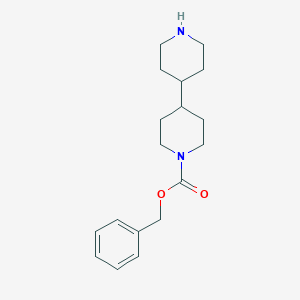

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVUJHYDUORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450621 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109397-72-0 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Cbz-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-4,4'-bipiperidine, also known by its systematic name benzyl 4-(piperidin-4-yl)piperidine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid bipiperidine scaffold, combined with the versatile carbobenzyloxy (Cbz) protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in pharmaceutical research.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 109397-72-0 | [1] |

| Molecular Formula | C₁₈H₂₆N₂O₂ | [1] |

| Molecular Weight | 302.42 g/mol | [1] |

| Appearance | Not explicitly reported, likely a solid | - |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Not explicitly reported, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

| Storage Conditions | 0-8°C | [1] |

Synonyms: Z-4,4'-bipiperidine, [4,4']Bipiperidinyl-1-carboxylic acid benzyl ester.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-protection of one of the secondary amine groups of 4,4'-bipiperidine using benzyl chloroformate (Cbz-Cl) under basic conditions. This method is a standard procedure for introducing the Cbz protecting group onto an amine.

Experimental Protocol: N-Cbz Protection of 4,4'-bipiperidine

Materials:

-

4,4'-Bipiperidine (CAS: 15336-72-8)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium carbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Distilled water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

-

Chromatography supplies for purification (silica gel, solvents)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,4'-bipiperidine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature.

-

Cbz-Cl Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of benzyl chloroformate (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 4,4'-bipiperidine motif is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with activity at various CNS targets. The introduction of the Cbz group at one of the nitrogen atoms allows for further selective functionalization at the other nitrogen, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery.

Role in Neuroscience Research

Derivatives of 4,4'-bipiperidine have been investigated for their potential as analgesics, anti-anxiety medications, and treatments for other neurological disorders.[1] The rigid structure of the bipiperidine core can provide a well-defined orientation of substituents to interact with specific biological targets within the CNS. The lipophilicity imparted by the benzyl group of the Cbz moiety can also influence the blood-brain barrier permeability of its derivatives.

While specific signaling pathways directly modulated by this compound itself are not detailed in the literature, its derivatives are often designed to interact with various receptors and enzymes in the brain. The general approach involves using this compound as a starting material to synthesize more complex molecules that are then screened for activity against specific neurological targets.

General Drug Discovery Pathway Utilizing this compound

Caption: A generalized drug discovery workflow starting from this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly for neurological disorders. Its straightforward synthesis and the ability to undergo selective modifications make it an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is likely to uncover new and promising drug candidates.

References

Synthesis and Characterization of N-Cbz-4,4'-bipiperidine: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-4,4'-bipiperidine, a valuable building block in medicinal chemistry and drug development. The document details a plausible synthetic route, experimental protocols, and expected analytical data for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound is most directly achieved through the N-protection of the commercially available 4,4'-bipiperidine using benzyl chloroformate (Cbz-Cl). This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the bipiperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Proposed Synthetic Pathway

The reaction involves the protection of one of the secondary amine groups of 4,4'-bipiperidine with a benzyloxycarbonyl (Cbz) group. The use of a base is necessary to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol outlines a standard procedure for the N-Cbz protection of 4,4'-bipiperidine.

Materials:

-

4,4'-Bipiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4,4'-bipiperidine (1.0 eq.) in dichloromethane.

-

Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data are summarized below.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₈H₂₆N₂O₂ |

| Molecular Weight | 302.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated range: 100-110 °C |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H (Cbz group) |

| ~ 5.15 | s | 2H | -O-CH₂ -Ph (Cbz group) |

| ~ 4.10 | m | 2H | Equatorial CH (Cbz-piperidine) |

| ~ 2.80 | t | 2H | Axial CH (Cbz-piperidine) |

| ~ 3.10 | d | 2H | Equatorial CH (unprotected piperidine) |

| ~ 2.60 | t | 2H | Axial CH (unprotected piperidine) |

| ~ 1.80 - 1.20 | m | 9H | Remaining piperidine CH and NH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C =O (Carbamate) |

| ~ 137.0 | Quaternary Ar-C (Cbz group) |

| ~ 128.5, 128.0, 127.8 | Ar-C H (Cbz group) |

| ~ 67.0 | -O-C H₂-Ph (Cbz group) |

| ~ 46.0 | C -N (unprotected piperidine) |

| ~ 44.0 | C -N (Cbz-piperidine) |

| ~ 42.0 | C -C (bipiperidine junction) |

| ~ 31.0, 29.0 | Other piperidine C H₂ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch (secondary amine) |

| ~ 3050 | C-H stretch (aromatic) |

| ~ 2930, 2850 | C-H stretch (aliphatic) |

| ~ 1690 | C=O stretch (carbamate) |

| ~ 1450 | C=C stretch (aromatic) |

| ~ 1240 | C-N stretch |

| ~ 1100 | C-O stretch |

Mass Spectrometry

| m/z (Method: ESI+) | Assignment |

| ~ 303.21 | [M+H]⁺ |

| ~ 325.19 | [M+Na]⁺ |

Experimental Protocols for Characterization

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Alternatively, prepare a KBr pellet of the sample and acquire the spectrum.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product can be visualized as a streamlined workflow.

Caption: General workflow for the synthesis and characterization of this compound.

A Technical Guide to the Characterization of N-Cbz-4,4'-bipiperidine: Solubility and Stability Profiling

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-4,4'-bipiperidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the standardized methodologies for determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in published literature, this document outlines detailed experimental protocols, data presentation templates, and logical workflows to enable researchers to generate this critical information.

Introduction

This compound, with the carbobenzyloxy (Cbz) protecting group on one of the piperidine nitrogens, serves as a key intermediate in the synthesis of a variety of compounds, including those with therapeutic potential. The bipiperidine scaffold is a prevalent motif in many biologically active molecules. The physicochemical characteristics of starting materials and intermediates like this compound can significantly impact reaction kinetics, purification efficiency, and the overall success of a synthetic route. Therefore, a comprehensive profile of its solubility in various solvent systems and its stability under different environmental conditions is essential for process optimization and ensuring the quality of downstream products.

This guide presents standardized protocols for both solubility assessment and stability testing, adhering to internationally recognized guidelines where applicable.

Solubility Determination

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Both kinetic and thermodynamic solubility are important to characterize. Kinetic solubility provides an indication of a compound's dissolution rate, which is often relevant in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.

Predicted Solubility Profile

Based on its chemical structure, which contains both a non-polar Cbz group and a polar bipiperidine core, a qualitative solubility profile for this compound can be anticipated. It is expected to exhibit good solubility in a range of organic solvents.

Quantitative Solubility Data

The following table provides a template for the presentation of experimentally determined solubility data for this compound in a variety of common laboratory solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Polar Protic | Methanol | 25 | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Shake-Flask | |

| Isopropanol | 25 | Data Not Available | Shake-Flask | |

| Water | 25 | Data Not Available | Shake-Flask | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Shake-Flask |

| Dimethylformamide (DMF) | 25 | Data Not Available | Shake-Flask | |

| Acetonitrile (ACN) | 25 | Data Not Available | Shake-Flask | |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Shake-Flask | |

| Non-Polar | Toluene | 25 | Data Not Available | Shake-Flask |

| Hexanes | 25 | Data Not Available | Shake-Flask | |

| Chlorinated | Dichloromethane (DCM) | 25 | Data Not Available | Shake-Flask |

| Chloroform | 25 | Data Not Available | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method or other suitable analytical technique. A pre-established calibration curve is required for accurate quantification.

-

The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Stability Assessment

Stability testing is crucial to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Stability Profile

The following table is a template for summarizing the results of a forced degradation study on this compound.

| Stress Condition | Reagent/Condition Details | Duration | Degradation (%) | Major Degradants Formed |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Data Not Available | Data Not Available |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Data Not Available | Data Not Available |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Data Not Available | Data Not Available |

| Thermal Degradation | 60 °C | 48 hours | Data Not Available | Data Not Available |

| Photostability | ICH Q1B recommended light exposure | 7 days | Data Not Available | Data Not Available |

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should ideally be in the range of 5-20% to allow for the detection and characterization of degradation products.[1]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents for analysis

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a specified temperature (e.g., room temperature or elevated).

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a specified temperature.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60 °C).

-

Photostability: Expose the solid compound or a solution to light conditions as specified in ICH guideline Q1B. A control sample should be protected from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralization: For acidic and basic hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector is useful for identifying the mass of potential degradation products.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples. Characterize any significant degradation products.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to systematically determine these critical parameters. The outlined experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies are robust and widely applicable. The generation of such data is indispensable for the informed use of this compound in synthetic chemistry and drug development, ultimately contributing to more efficient and reliable research outcomes. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and analytical capabilities.

References

Commercial Sourcing and Technical Applications of High-Purity N-Cbz-4,4'-bipiperidine: A Guide for Researchers

Introduction: N-Cbz-4,4'-bipiperidine, also known by synonyms such as Z-4,4'-bipiperidine and Benzyl [4,4'-bipiperidine]-1-carboxylate (CAS No. 109397-72-0), is a key intermediate in synthetic organic chemistry, particularly valued in the development of novel therapeutics. Its bifunctional nature, featuring a protected amine and a bipiperidine core, makes it a versatile building block for creating complex molecules with potential applications in neuroscience and other areas of drug discovery. This technical guide provides an overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its use in the synthesis of a downstream target, and a look into the biological signaling pathways these molecules can modulate.

Commercial Suppliers of this compound

High-purity this compound is available from a select number of specialized chemical suppliers. While specific purity levels are often lot-dependent and require consultation of the Certificate of Analysis (CoA), the following suppliers are primary sources for this compound. For precise, lot-specific purity data, researchers are advised to request a CoA directly from the supplier.[1][2]

| Supplier | Product Name | CAS Number | Notes |

| Chem-Impex | Z-4,4'-bipiperidine | 109397-72-0 | Purity information available upon request through their technical documentation portal.[3][4] |

| Santa Cruz Biotechnology | Z-4,4′-bipiperidine | 109397-72-0 | Purity is lot-specific and detailed in the Certificate of Analysis, available upon request.[1] |

For context, the unprotected precursor, 4,4'-Bipiperidine, is more widely available from suppliers such as Chem-Impex, with a typical purity of ≥ 98% as determined by Gas Chromatography (GC).[5]

Experimental Protocols: Synthesis of a Dopamine D4 Receptor Antagonist

This compound is a valuable intermediate in the synthesis of selective dopamine D4 receptor antagonists, which are under investigation for their therapeutic potential in neurological and psychiatric disorders. The following protocols are based on established synthetic routes for such compounds and illustrate the utility of this compound.

Protocol 1: Deprotection of this compound

The removal of the Cbz (Z) protecting group is a common first step to enable further functionalization of the piperidine nitrogen. Catalytic hydrogenolysis is a clean and efficient method for this transformation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite™

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (a balloon or a Parr shaker can be used).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.

-

Wash the Celite™ pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected 4,4'-bipiperidine. The crude product can be purified further if necessary, for example, by crystallization or column chromatography.

Protocol 2: Synthesis of a Dopamine D4 Receptor Antagonist via Reductive Amination

This protocol describes the coupling of the deprotected 4,4'-bipiperidine with an aromatic aldehyde, a common step in the synthesis of D4 antagonists.

Materials:

-

4,4'-Bipiperidine (from Protocol 1)

-

A suitable aromatic aldehyde (e.g., a substituted benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4,4'-bipiperidine (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dopamine D4 receptor antagonist.

Protocol 3: Quality Control of the Final Compound

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV at a relevant wavelength (e.g., 254 nm).

-

Purpose: To determine the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the structure of the synthesized molecule.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Purpose: To confirm the molecular weight of the final compound.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow for a Dopamine D4 Receptor Antagonist

References

A Technical Guide to the Spectroscopic Characterization of N-Cbz-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-4,4'-bipiperidine, with the molecular formula C₁₈H₂₆N₂O₂, is a derivative of the 4,4'-bipiperidine scaffold where one of the nitrogen atoms is protected by a carbobenzyloxy (Cbz) group.[1] This protecting group strategy is crucial for enabling selective functionalization of the second piperidine ring in the development of complex molecular architectures.

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound. These values are estimated based on the analysis of the parent 4,4'-bipiperidine structure and known spectroscopic shifts associated with the N-Cbz group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.14 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.15 | br d | 2H | Axial protons on C2' and C6' |

| ~2.90 | br t | 2H | Equatorial protons on C2' and C6' |

| ~2.60 | br t | 2H | Equatorial protons on C2 and C6 |

| ~1.75 | br d | 2H | Axial protons on C3' and C5' |

| ~1.65 | br d | 2H | Axial protons on C3 and C5 |

| ~1.50 | m | 1H | Proton on C4' |

| ~1.25 | m | 1H | Proton on C4 |

| ~1.15 | qd | 2H | Equatorial protons on C3' and C5' |

| ~1.05 | qd | 2H | Equatorial protons on C3 and C5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | Carbonyl carbon (C=O) |

| ~136.9 | Quaternary aromatic carbon (C-CH₂) |

| ~128.5 | Aromatic carbons (ortho-C₆H₅) |

| ~128.0 | Aromatic carbon (para-C₆H₅) |

| ~127.8 | Aromatic carbons (meta-C₆H₅) |

| ~67.0 | Benzylic carbon (-CH₂-Ph) |

| ~45.0 | Carbons adjacent to N-Cbz (C2', C6') |

| ~44.5 | Carbons adjacent to NH (C2, C6) |

| ~42.0 | Tertiary carbons (C4, C4') |

| ~31.0 | Carbons beta to N-Cbz (C3', C5') |

| ~30.0 | Carbons beta to NH (C3, C5) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3320 | Medium, sharp | N-H stretch (secondary amine) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Strong | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1495, ~1450 | Medium | Aromatic C=C stretch |

| ~1420 | Strong | C-N stretch (urethane) |

| ~1240 | Strong | C-O stretch (urethane) |

| ~740, ~700 | Strong | Aromatic C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 302.41 | [M]⁺ (Molecular Ion) |

| 211.18 | [M - C₇H₇O]⁺ |

| 167.15 | [C₁₀H₁₉N₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Ionization Mode: Positive.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Adjusted to control the degree of fragmentation.

-

-

Data Processing: The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

The Enduring Guardian: An In-depth Technical Guide to the Fundamental Reactivity of the N-Cbz Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the lexicon of organic chemistry, particularly in the nuanced art of peptide synthesis and the broader landscape of drug development. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first to enable the controlled, stepwise synthesis of peptides, a breakthrough that revolutionized the field.[1] Despite the later emergence of other protecting groups, the Cbz group's unique stability profile, reliability, and versatile deprotection methods have ensured its continued relevance and utility. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of the N-Cbz protecting group, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its core principles.

Core Reactivity and Chemical Properties

The primary function of the Cbz group is to temporarily mask the nucleophilicity of an amine functionality by converting it into a significantly less reactive carbamate. This protection is robust enough to withstand a wide array of synthetic conditions, yet it can be selectively removed under specific, often mild, conditions.

Protection of Amines: The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amine is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][3] The base, typically an aqueous solution of sodium carbonate or bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2]

Orthogonality: A key feature of the Cbz group is its orthogonality to other common amine protecting groups. It is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][5] This orthogonality is crucial in complex synthetic strategies, allowing for the selective deprotection of different amines within the same molecule.

Data Presentation: A Quantitative Comparison of Cbz Protection and Deprotection Methods

The efficiency of Cbz protection and deprotection is highly dependent on the chosen methodology and the substrate. The following tables summarize quantitative data from various sources to provide a clear comparison for researchers.

Table 1: Yields for N-Cbz Protection of Various Amines

| Amine Substrate | Protection Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Glycine | Cbz-Cl | Na2CO3 | Water/Ether | - | 86-91 | [1] |

| Aniline | Cbz-Cl | PEG-400 | PEG-400 | 30 min | 95 | [6] |

| 1,2,3,6-tetrahydropyridine | Cbz-Cl | 3N NaOH | Water | 3 h | 96 | [7] |

| Various Amino Acids | Cbz-Cl | Na2CO3/NaHCO3 | Water/Dioxane | Several hours | High | [3][8] |

| Aliphatic & Aromatic Amines | Cbz-Cl | PEG-600 | PEG-600 | - | High | [4][9] |

Table 2: Comparative Yields for N-Cbz Deprotection Methods

| Substrate | Deprotection Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| N-Cbz-Aniline | Catalytic Hydrogenation | H₂, Pd/C | Methanol | 1-24 h | 98 | [10] |

| N-Cbz-L-Phenylalanine | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | - | >95 | [10] |

| N-Cbz protected piperidine | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | - | ~95 | [10] |

| N-Cbz protected peptides | Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 1-3 h | >90 | [10] |

| Halogenated N-Cbz anilines | Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | - | 90-95 | [10] |

| N-Cbz aromatic amines | Reductive (NaBH₄) | NaBH₄, Pd/C | Methanol | 5-15 min | 93-98 | [10] |

| N-Cbz protected compounds | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 1-4 h | High | [10] |

| N-Cbz protected amines | Lewis Acid-Mediated | AlCl₃, HFIP | HFIP | 2-16 h | High | [11][12] |

| N-Cbz-L-Cysteine | Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH | 2 - 16 hours | High | [12] |

| N-Cbz-L-Cysteine | Transfer Hydrogenation | Ammonium formate, 10% Pd/C | MeOH | 30 minutes - 2 hours | High | [12] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for success in the laboratory. The following section provides methodologies for key transformations involving the Cbz group.

General Procedure for N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is a classic and widely used method for the N-protection of amino acids.[3]

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (1.1-1.5 equiv)

-

Water

-

Dioxane or Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate at 0 °C with vigorous stirring.

-

Dropwise, add a solution of benzyl chloroformate in dioxane or diethyl ether to the cold, stirring solution, maintaining the pH between 8 and 10.[4]

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours or overnight.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid, which will cause the N-Cbz protected amino acid to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The reported yield for Cbz-glycine prepared via this method is 86–91%.[1]

General Procedure for N-Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz group removal.[10]

Materials:

-

N-Cbz protected amine (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% of palladium)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

-

Celite®

Procedure:

-

Dissolve the N-Cbz protected amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to become dry in the air.

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

General Procedure for N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas, making it a safer alternative.[13]

Materials:

-

N-Cbz protected amine (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ammonium Formate (HCOONH₄) (3-5 equiv)

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolve the N-Cbz protected amine in methanol or ethanol.

-

To this solution, add 10% Pd/C followed by the portion-wise addition of ammonium formate.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

General Procedure for N-Cbz Deprotection using HBr in Acetic Acid

This acidic cleavage method is useful for substrates that are sensitive to hydrogenation.[14]

Materials:

-

N-Cbz protected peptide

-

33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

-

Diethyl Ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the resulting mixture at room temperature for 1 to 4 hours.

-

Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

General Procedure for N-Cbz Deprotection using Aluminum Chloride and HFIP

This modern Lewis acid-mediated method offers mild conditions and high functional group tolerance.[11]

Materials:

-

N-Cbz protected amine (1.0 equiv)

-

Aluminum Chloride (AlCl₃) (3.0 equiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of the N-Cbz-protected amine in HFIP at room temperature, add aluminum chloride portion-wise. The reaction mixture will be a suspension.[11]

-

Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.[11]

-

Upon completion, dilute the reaction mixture with dichloromethane; the mixture should become a clear solution.[11]

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography to obtain the deprotected amine.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key reaction mechanisms and experimental workflows associated with the N-Cbz protecting group.

Caption: Mechanism of N-Cbz protection of an amine.

Caption: Overview of N-Cbz deprotection methodologies.

Caption: A typical experimental workflow for Cbz deprotection.

Caption: Logical relationship of Cbz orthogonality.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. benchchem.com [benchchem.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Bipiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bipiperidine scaffold, a versatile and highly valuable structural motif in medicinal chemistry, represents a cornerstone in the development of a diverse array of therapeutic agents. Comprising two interconnected piperidine rings, this heterocyclic system offers a unique combination of structural rigidity, conformational flexibility, and multiple points for functionalization, making it a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the discovery and historical development of bipiperidine derivatives, detailing their synthesis, pharmacological properties, and the evolution of their therapeutic applications. We will delve into key experimental methodologies, present quantitative data for comparative analysis, and visualize the intricate signaling pathways influenced by these remarkable compounds.

Early Discoveries and Historical Milestones

The history of bipiperidine derivatives is intrinsically linked to the broader exploration of piperidine and bipyridine chemistry. While the piperidine ring was first synthesized in 1852, the journey to bipiperidine derivatives was more gradual, evolving from the study of naturally occurring alkaloids and the development of novel synthetic methodologies.

A significant precursor to synthetic bipiperidines was the discovery and characterization of 2,2'-bipyridine in 1888.[1] This aromatic analogue laid the groundwork for understanding the coordination chemistry and reactivity of linked heterocyclic systems. Early synthetic efforts in the 20th century focused on the reduction of bipyridines to their saturated bipiperidine counterparts.

The mid-20th century saw a surge in the synthesis of piperidine-containing compounds, driven by the discovery of their potent analgesic properties. This era of research led to the development of the 4-anilidopiperidine class of opioids, which, while not bipiperidines themselves, highlighted the pharmacological importance of the piperidine moiety and spurred further exploration of related structures.[2]

The true emergence of bipiperidine derivatives as a distinct class of pharmacologically active agents began in the latter half of the 20th century. Researchers started to systematically synthesize and evaluate various isomers, including 2,2'-, 3,3'-, 4,4'-, and 1,4'-bipiperidines, uncovering a wide spectrum of biological activities.

Synthesis of Bipiperidine Scaffolds

The synthesis of bipiperidine derivatives can be broadly categorized into two main approaches: the coupling of pre-formed piperidine rings and the reduction of bipyridine precursors.

Reductive Hydrogenation of Bipyridines

One of the most common methods for synthesizing symmetrical bipiperidines (e.g., 2,2'-, 3,3'-, and 4,4'-bipiperidines) is the catalytic hydrogenation of the corresponding bipyridine precursors.

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine

-

Materials: 2,2'-Bipyridine, Platinum(IV) oxide (PtO₂), Glacial acetic acid, Ethanol, Hydrogen gas.

-

Procedure:

-

A solution of 2,2'-bipyridine in glacial acetic acid and ethanol is placed in a high-pressure hydrogenation apparatus.

-

A catalytic amount of Platinum(IV) oxide is added to the solution.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm).

-

The reaction mixture is shaken or stirred at room temperature for 24-48 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield 2,2'-bipiperidine.

-

Reductive Amination

The synthesis of 1,4'-bipiperidine and its derivatives is often achieved through reductive amination, where piperidine is reacted with a 4-piperidone derivative in the presence of a reducing agent.

Experimental Protocol: Synthesis of 1,4'-Bipiperidine via Reductive Amination

-

Materials: 1-Benzyl-4-piperidone, Piperidine, Sodium triacetoxyborohydride, Dichloromethane, Sodium bicarbonate solution.

-

Procedure:

-

To a solution of 1-benzyl-4-piperidone and piperidine in dichloromethane, sodium triacetoxyborohydride is added portion-wise at room temperature.

-

The reaction mixture is stirred for 12-24 hours.

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to afford 1,4'-bipiperidine.

-

Other Synthetic Methods

Other notable methods for synthesizing bipiperidine derivatives include the Hofmann-Löffler-Freytag reaction for the formation of N-N linked bipiperidines and various coupling reactions for the synthesis of asymmetrically substituted derivatives.

Pharmacological Applications and Mechanisms of Action

Bipiperidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their investigation in numerous therapeutic areas.

Anticancer Activity

Several bipiperidine derivatives have emerged as potent anticancer agents, primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: PI3K/Akt Pathway Inhibition

A number of bipiperidine derivatives have been shown to exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.

Caption: Inhibition of the PI3K/Akt signaling pathway by bipiperidine derivatives.

Mechanism of Action: Induction of Apoptosis via Reactive Oxygen Species (ROS)

Certain 2,2'-bipyridine derivatives have been found to induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.

Caption: Induction of apoptosis by 2,2'-bipyridine derivatives via ROS generation.

Quantitative Data: Anticancer Activity of Bipiperidine Derivatives

| Compound ID | Bipiperidine Core | Cancer Cell Line | IC₅₀ (µM) | Reference |

| NPS1 | 2,2'-Bipyridine | HepG2 | 0.27 | [3] |

| NPS2 | 2,2'-Bipyridine | HepG2 | 0.43 | [3] |

| NPS3 | 2,2'-Bipyridine | HepG2 | 2.66 | [3] |

| NPS4 | 2,2'-Bipyridine | HepG2 | 1.37 | [3] |

| NPS5 | 2,2'-Bipyridine | HepG2 | 0.25 | [3] |

| NPS6 | 2,2'-Bipyridine | HepG2 | 0.28 | [3] |

Central Nervous System (CNS) Activity

The bipiperidine scaffold is present in a number of compounds with significant activity in the central nervous system, including analgesics and agents for neurodegenerative diseases.

Experimental Protocol: Hot-Plate Test for Analgesic Activity

-

Animals: Male Swiss-Webster mice (20-25 g).

-

Apparatus: Hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Mice are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Baseline latencies are determined for each mouse before drug administration.

-

The test compound or vehicle is administered (e.g., intraperitoneally or orally).

-

At predetermined time intervals after administration, the mice are re-tested on the hot plate.

-

The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

-

Antimicrobial Activity

Bipiperidine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of cell membrane integrity or the inhibition of essential enzymes.

Structure-Activity Relationships (SAR)

The versatility of the bipiperidine scaffold allows for systematic modifications to explore structure-activity relationships. Key areas of modification include:

-

Substitution on the piperidine rings: The nature, position, and stereochemistry of substituents can significantly impact potency and selectivity.

-

The nature of the linker between the piperidine rings: For non-directly linked bipiperidines, the length and composition of the linker are crucial.

-

Substitution on the piperidine nitrogens: This position is often used to modulate physicochemical properties and target interactions.

Future Directions and Conclusion

The discovery and development of bipiperidine derivatives have provided a rich source of therapeutic leads. The journey from their early synthetic explorations to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of organic synthesis and pharmacological screening.

Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic methods.

-

The exploration of novel therapeutic applications, including antiviral and anti-inflammatory agents.

-

The use of computational modeling and machine learning to guide the design of next-generation bipiperidine derivatives with improved potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: General experimental workflow for the development of bipiperidine derivatives.

References

- 1. 2,2’-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of N-Cbz-4,4'-Bipiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical considerations of N-Cbz-4,4'-bipiperidine, a key building block in medicinal chemistry. The document details its structural features, potential stereoisomers, and conformational analysis, supported by experimental data and protocols.

Chemical Structure

This compound, also known as benzyl 4,4'-bipiperidine-1-carboxylate, is a derivative of 4,4'-bipiperidine where one of the nitrogen atoms is protected by a carboxybenzyl (Cbz or Z) group. The Cbz group is a common amine protecting group in organic synthesis, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis.

The core of the molecule consists of two piperidine rings linked at their 4-positions. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. The IUPAC name for the parent structure, 4,4'-bipiperidine, is 4-(piperidin-4-yl)piperidine[1].

Molecular Formula: C₁₈H₂₆N₂O₂

Molecular Weight: 302.41 g/mol

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect for its application in drug development, as different stereoisomers can exhibit distinct pharmacological activities.

Chirality

The 4,4'-bipiperidine core itself does not possess any chiral centers and is an achiral molecule[2]. Upon N-Cbz protection, if the substitution pattern on the second piperidine ring remains symmetrical, the resulting this compound molecule is also achiral. However, the introduction of substituents on either of the piperidine rings can lead to the formation of stereocenters.

Conformational Analysis

The two piperidine rings in this compound are expected to exist predominantly in chair conformations to minimize steric and torsional strain. The linkage between the two rings is a single C-C bond, allowing for rotation and giving rise to different conformational isomers (conformers).

The relative orientation of the two piperidine rings can be described by the dihedral angle around the C4-C4' bond. The two main conformers are the axial-axial (a,a) and equatorial-equatorial (e,e) forms, referring to the positions of the C-N bonds of one ring relative to the other. Computational studies on substituted piperidines suggest that the equatorial conformation is generally more stable.

The presence of the bulky Cbz group on one of the nitrogen atoms will influence the conformational equilibrium of that piperidine ring. The Cbz group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

A logical workflow for considering the stereochemistry is as follows:

Caption: Logical workflow for stereochemical analysis.

Quantitative Data

Table 1: Physical and Chemical Properties of 4,4'-Bipiperidine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂ | [1][3] |

| Molecular Weight | 168.28 g/mol | [1][3] |

| Melting Point | 169-173 °C | [4][5] |

| pKa | 10.68 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic Data for Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| Piperidine | 2.79 (t, 4H), 1.58-1.46 (m, 6H), 2.04 (s, 1H) | Not specified | [6] |

| 1,4'-Bipiperidine | Not specified | 61.9, 50.8, 46.5, 31.8, 26.3, 24.6 | [5][7] |

| 4,4'-Bipiperidine Dihydrochloride | Not specified | Not specified | [8] |

Note: The NMR data for this compound would be expected to show signals for the Cbz group (aromatic protons around 7.3 ppm and the benzylic CH₂ around 5.1 ppm) in addition to the bipiperidine core signals.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-Cbz protected amines, which can be adapted for the preparation of this compound.

Synthesis of this compound

This procedure is a general method for the N-protection of an amine with a carboxybenzyl (Cbz) group.

Materials:

-

4,4'-Bipiperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4,4'-bipiperidine (1.0 eq.) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

An experimental workflow for the synthesis is depicted below:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical structure. While the parent molecule is achiral, its stereochemistry is dominated by the conformational preferences of the two interconnected piperidine rings, which are likely to adopt a stable equatorial-equatorial chair conformation. The bulky N-Cbz group is expected to reside in an equatorial position. A thorough understanding of these structural and stereochemical features is paramount for the rational design and development of novel therapeutics based on this versatile scaffold. Further experimental studies, including X-ray crystallography and detailed NMR analysis, would provide more definitive insights into its solid-state and solution-phase conformations.

References

- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-CBZ-4-IODOPIPERIDINE(885275-00-3) 1H NMR [m.chemicalbook.com]

- 3. 4-Amino-1-N-Cbz-piperidine | C13H18N2O2 | CID 17846640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Formylpiperidine, N-CBZ protected | CymitQuimica [cymitquimica.com]

- 8. 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR [m.chemicalbook.com]

Potential Research Areas for N-Cbz-4,4'-bipiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-4,4'-bipiperidine, also known as benzyl 4-piperidin-4-ylpiperidine-1-carboxylate, is a heterocyclic organic compound featuring a bipiperidine core. One of the piperidine nitrogen atoms is protected by a carboxybenzyl (Cbz) group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The bipiperidine framework offers a rigid three-dimensional structure that can be strategically functionalized to interact with various biological targets, while the Cbz protecting group allows for selective chemical modifications. This guide explores the potential research avenues for this compound, providing insights into its synthesis, physicochemical properties, and promising applications in drug discovery, particularly for central nervous system (CNS) disorders.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from its constituent parts and related analogs.

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound (Predicted/Inferred) | 4,4'-Bipiperidine (Experimental)[1][2][3] |

| Molecular Formula | C18H26N2O2 | C10H20N2 |

| Molecular Weight | 302.42 g/mol | 168.28 g/mol |

| Appearance | Likely a solid | White to orange to green powder/crystal |

| Melting Point | Not available | 169-173 °C |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol. | Soluble in Methanol |

| pKa | Not available | 10.68 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A common method for the introduction of a Cbz group is the reaction of an amine with benzyl chloroformate under basic conditions.

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve one equivalent of 4,4'-bipiperidine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as triethylamine or sodium bicarbonate, to the solution to act as a proton scavenger.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add one equivalent of benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine to remove the base and any water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Research Areas

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. Its structural features suggest potential applications in the modulation of G-protein coupled receptors (GPCRs) and other key biological targets.

Modulators of Opioid Receptors

The piperidine moiety is a well-established pharmacophore in many opioid receptor ligands. The rigid bipiperidine core of this compound can be used as a scaffold to develop selective agonists or antagonists for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Potential Research Directions:

-

Synthesis of Novel Analgesics: Derivatives of this compound could be synthesized and evaluated for their analgesic properties in preclinical models of pain. The goal would be to develop potent analgesics with reduced side effects compared to traditional opioids.

-

Development of Treatments for Opioid Addiction: By targeting specific opioid receptor subtypes or their oligomers, novel compounds derived from this scaffold could be investigated for their potential in treating opioid use disorder.

Signaling Pathway of Opioid Receptors:

Caption: Simplified signaling pathway of opioid receptors.

Antagonists of Neurokinin-1 (NK1) Receptors

The N-benzylpiperidine motif is a key structural feature in several known neurokinin-1 (NK1) receptor antagonists. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders.

Potential Research Directions:

-

Development of Antidepressants and Anxiolytics: Novel derivatives of this compound could be designed and screened for their ability to antagonize the NK1 receptor, potentially leading to new treatments for depression and anxiety.

-

Anti-inflammatory Agents: Given the role of the NK1 receptor in inflammation, this scaffold could be explored for the development of novel anti-inflammatory drugs.

Signaling Pathway of the NK1 Receptor:

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Development of Therapeutics for Alzheimer's Disease

The piperidine scaffold is present in several drugs approved for the treatment of Alzheimer's disease, such as donepezil. The N-benzylpiperidine core has been shown to be a valuable starting point for the development of multi-target-directed ligands for Alzheimer's disease, for instance, by designing molecules that can inhibit both acetylcholinesterase (AChE) and histone deacetylases (HDACs).

Potential Research Directions:

-

Multi-Target Ligands: this compound can serve as a foundation for creating molecules that modulate multiple targets implicated in the pathology of Alzheimer's disease, such as AChE, HDACs, and beta-secretase 1 (BACE1).

-

CNS Penetrant Agents: The lipophilic nature of the Cbz group and the bipiperidine core may facilitate blood-brain barrier penetration, a critical property for CNS-acting drugs.[2][4]

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its rigid bipiperidine core and the modifiable N-Cbz group provide a platform for the synthesis of a diverse library of compounds. The potential for this scaffold to yield potent and selective modulators of CNS targets, including opioid and neurokinin receptors, makes it a compelling area of research for scientists and drug development professionals. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of the this compound core.

References

Navigating the Safe Handling of N-Cbz-4,4'-bipiperidine: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for N-Cbz-4,4'-bipiperidine was publicly available at the time of this writing. The following guidance is based on best practices for handling similar chemical compounds and data extrapolated from SDSs of structurally related molecules, such as 4,4'-bipiperidine and other N-protected piperidine derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.

This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, designed for professionals in research and drug development. The information herein is intended to supplement, not replace, institutional safety protocols and expert consultation.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, based on related compounds, it should be handled as a substance with the potential for the following hazards:

-

Skin Corrosion/Irritation: Similar piperidine compounds can cause skin irritation.[1][2][3][4][5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2][3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the parent compound, 4,4'-bipiperidine, to provide an estimation for this compound.

| Property | Value (for 4,4'-Bipiperidine) |

| Molecular Formula | C10H20N2 |

| Molecular Weight | 168.28 g/mol [1][6] |

| Melting Point | 169.0 to 173.0 °C[7] |

| Boiling Point | 278.6 ± 8.0 °C (Predicted)[7] |

| pKa | 10.68 ± 0.10 (Predicted)[7] |

| Density | 0.942 ± 0.06 g/cm3 (Predicted)[7] |

Toxicological Information

Quantitative toxicological data for this compound is not available. The data for piperazine, a related cyclic diamine, is provided for context. It is crucial to handle this compound as a potentially toxic substance.

| Test | Species | Route | Value |

| LD50 (Piperazine Anhydrous) | Rat | Oral | 1,900 mg/kg |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.[8]

| PPE Category | Required | Recommended | Rationale |

| Hand Protection | Nitrile gloves[8] | Double-gloving[8][9] | Protects against accidental skin contact. Since no specific chemical resistance data is available, nitrile gloves are a standard for general laboratory chemical handling. Double-gloving is recommended for added protection.[8][9] |

| Eye & Face Protection | Safety glasses with side shields[8] | Chemical safety goggles or a face shield[8][10] | Protects against splashes and airborne particles. A face shield offers a full range of protection against splashes to the face and eyes.[9] |

| Respiratory Protection | Use in a certified chemical fume hood | NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) if a fume hood is not available[8] | Prevents inhalation of the powder. Handling fine powders outside of a contained ventilation system poses a respiratory risk.[8] |

| Body Protection | Laboratory coat[8] | Chemical-resistant apron for handling solutions[8] | Protects skin and personal clothing from contamination. |

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][4][8]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5][12]

-

Keep away from heat, sparks, and open flames.[12]

-

Protect from moisture.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][4][5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[1][4][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][4][5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][5] |

Accidental Release and Disposal

Accidental Release

Disposal

-

Dispose of contents/container to an approved waste disposal plant.[1][4][5]

-

Disposal must be in accordance with federal, state, and local environmental control regulations.[4]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling chemical compounds safely.

Caption: General workflow for handling chemical substances.

References

- 1. fishersci.com [fishersci.com]

- 2. aksci.com [aksci.com]

- 3. aksci.com [aksci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. pppmag.com [pppmag.com]

- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: N-Cbz-4,4'-bipiperidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction